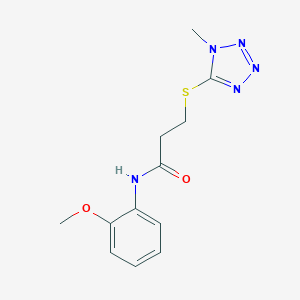![molecular formula C12H10ClNOS2 B270024 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270024.png)
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as CMTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves the formation of a covalent bond between the thiol group of the compound and the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to an increase in the levels of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone have been extensively studied. It has been shown to improve cognitive function in animal models, including memory retention and learning ability. 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation is that 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a relatively new compound, and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for research involving 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone. One potential area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of research is the development of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone-based therapies for the treatment of neurodegenerative diseases. Additionally, the potential use of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in the development of novel pesticides and herbicides is also an area of interest.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-thiazolyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
|---|---|
Formule moléculaire |
C12H10ClNOS2 |
Poids moléculaire |
283.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C12H10ClNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3 |
Clé InChI |
NTJUTDXYGDLQLO-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)


![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)